Demethylxestospongin B is a marine-derived compound belonging to the class of macrocyclic alkaloids, specifically the 1-oxaquinolizidine family. It is primarily sourced from marine sponges, notably from species such as Xestospongia sp. and Neopetrosia exigua. This compound has garnered attention due to its biological activities, particularly as an inhibitor of inositol trisphosphate receptors, which play a crucial role in calcium signaling within cells.
Demethylxestospongin B is classified under marine natural products, specifically within the subclass of macrocyclic alkaloids. It has been isolated from various marine sponge species, including Xestospongia exigua and Xestospongia muta. These sponges are known for producing a variety of bioactive compounds that exhibit significant pharmacological properties.
The synthesis of Demethylxestospongin B has been explored through various methodologies. One notable approach involves the use of the Ireland–Claisen rearrangement, which allows for the formation of the complex oxaquinolizidine structure. Recent advancements have focused on scalable total synthesis techniques that enhance yield and purity. For example, a reported synthesis provided 0.37 grams of Demethylxestospongin B, facilitating further biological testing and application development .
Demethylxestospongin B features a unique macrocyclic structure characterized by its 1-oxaquinolizidine framework. The molecular formula is C₁₉H₂₃N₃O, with a molecular weight of approximately 313.41 g/mol. The specific stereochemistry and arrangement of functional groups contribute to its biological activity, particularly in modulating calcium signaling pathways.
Demethylxestospongin B primarily acts as an antagonist of inositol trisphosphate receptors (IP3Rs). It competes with inositol trisphosphate to inhibit calcium release from intracellular stores. Studies have shown that Demethylxestospongin B has a half-maximal inhibitory concentration (IC50) significantly higher than other related compounds, indicating its relative potency in blocking IP3-mediated calcium signaling .
The mechanism of action for Demethylxestospongin B involves its binding to IP3Rs, which are integral membrane proteins that mediate calcium release from the endoplasmic reticulum. By inhibiting these receptors, Demethylxestospongin B reduces intracellular calcium levels, thereby affecting various cellular processes such as muscle contraction, neurotransmitter release, and cell proliferation. Its inhibitory effect has been quantified in various studies, demonstrating its potential use in pharmacological applications targeting calcium signaling pathways .
Demethylxestospongin B is characterized by several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its potential applications in drug development.
Demethylxestospongin B has significant implications in scientific research, particularly in pharmacology and biochemistry. Its role as an inhibitor of IP3Rs makes it a valuable tool for studying calcium signaling pathways in various cellular contexts. Additionally, it holds potential therapeutic applications in conditions where modulation of calcium signaling is beneficial, such as cardiac disorders, neurodegenerative diseases, and cancer treatment strategies .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3